molecular formula C11H13NO B13546652 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine

3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine

Cat. No.: B13546652
M. Wt: 175.23 g/mol
InChI Key: UXBNSNUYBZZDSS-OWOJBTEDSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine is an organic compound that features a benzofuran ring fused with a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine typically involves the reaction of 2,3-dihydrobenzofuran with allylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H13NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,8H,5-7,12H2/b2-1+

InChI Key

UXBNSNUYBZZDSS-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C/CN

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CCN

Origin of Product

United States

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